Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester
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Overview
Description
Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C11H19BO3. It is a boronic ester, which is a derivative of boronic acid where the hydroxyl group is replaced by an alkoxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester typically involves the reaction of boronic acid with an appropriate alcohol under specific conditions. One common method is the esterification of boronic acid with 3-methoxy-1-propynyl alcohol in the presence of a catalyst such as sulfuric acid or a Lewis acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized boronic esters.
Scientific Research Applications
Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for boron-containing pharmaceuticals.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Material Science: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including cross-coupling reactions and the formation of boron-containing compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A widely used boronic acid derivative with applications in organic synthesis and medicinal chemistry.
Pinacol Boronic Ester: Another boronic ester commonly used in organic synthesis.
Alkyl Boronic Acids: These compounds have similar reactivity and applications but differ in their alkyl substituents.
Uniqueness
Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the 3-methoxy-1-propynyl group allows for unique interactions and reactions that are not observed with other boronic acid derivatives.
Properties
CAS No. |
686294-16-6 |
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Molecular Formula |
C10H19BO3 |
Molecular Weight |
198.07 g/mol |
IUPAC Name |
3-methoxyprop-1-ynyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C10H19BO3/c1-9(2)13-11(14-10(3)4)7-6-8-12-5/h9-10H,8H2,1-5H3 |
InChI Key |
SWPUAAPKCARBIP-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CCOC)(OC(C)C)OC(C)C |
Origin of Product |
United States |
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